1-(2,6-Difluorophenyl)pentane-1,3-dione is an organic compound characterized by its unique structure, which includes a pentane backbone with two carbonyl (ketone) groups and a difluorinated phenyl substituent. Its molecular formula is C₁₁H₁₀F₂O₂, and it has a molecular weight of approximately 212.19 g/mol. The presence of the difluorophenyl group enhances its chemical reactivity and potential biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Several methods have been reported for synthesizing 1-(2,6-Difluorophenyl)pentane-1,3-dione:
1-(2,6-Difluorophenyl)pentane-1,3-dione has potential applications in:
Interaction studies involving 1-(2,6-Difluorophenyl)pentane-1,3-dione could focus on its binding affinity to various biological targets. Given its structure, it may interact with enzymes or receptors involved in metabolic pathways. Further studies would be necessary to elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with 1-(2,6-Difluorophenyl)pentane-1,3-dione. Here are a few notable examples:
| Compound Name | Structure Characteristics | Similarity Index |
|---|---|---|
| 1-(2-Fluorophenyl)pentane-1,3-dione | Contains fluorine on phenyl but lacks the second fluorine | High (0.91) |
| 1-(4-Fluorophenyl)pentane-1,3-dione | Fluorine substitution at para position | Moderate (0.85) |
| 1-(2-Methylphenyl)pentane-1,3-dione | Methyl group instead of fluorine | Moderate (0.80) |
| 2-Hydroxy-1-(2,6-difluorophenyl)propane-1,3-dione | Hydroxy group addition | High (0.89) |
These compounds illustrate how variations in substituents can influence the properties and potential applications of diketones like 1-(2,6-Difluorophenyl)pentane-1,3-dione. Each compound's unique characteristics make them suitable for different applications in chemical synthesis and biological research.